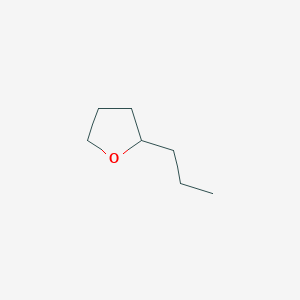

2-Propyltetrahydrofuran

説明

2-Propyltetrahydrofuran (2-PTHF) is a cyclic ether and an isomer of butyltetrahydrofuran (BTHF). It is primarily observed as a side product in catalytic hydrogenation processes involving tetrahydrofurfuryl alcohol (THFA). During the conversion of THFA to BTHF, competitive reaction pathways lead to the formation of 2-PTHF and linear alcohols like 1-octanol, depending on reaction conditions and catalyst design .

特性

分子式 |

C7H14O |

|---|---|

分子量 |

114.19 g/mol |

IUPAC名 |

2-propyloxolane |

InChI |

InChI=1S/C7H14O/c1-2-4-7-5-3-6-8-7/h7H,2-6H2,1H3 |

InChIキー |

DTGZORBDGLEVNY-UHFFFAOYSA-N |

SMILES |

CCCC1CCCO1 |

正規SMILES |

CCCC1CCCO1 |

製品の起源 |

United States |

類似化合物との比較

Comparison with Structurally Similar Compounds

The selectivity and formation of 2-PTHF are influenced by reactor type (batch vs. continuous flow), catalyst efficiency, and reaction parameters. Below is a comparative analysis with its analogs:

Table 1: Key Reaction Metrics for 2-PTHF and Related Compounds

| Compound | Structure Type | Selectivity (Batch) | Selectivity (Continuous Flow) | Main Reaction Pathway |

|---|---|---|---|---|

| BTHF | Cyclic Ether | 94% | 85% | Intramolecular dehydration |

| 2-PTHF | Cyclic Ether (Isomer) | <5% | ~10% | Isomerization side reaction |

| 1-Octanol | Linear Alcohol | <1% | ~5% | Hydrogenolysis |

Key Findings:

BTHF vs. 2-PTHF: BTHF is the target product in THFA hydrogenation, while 2-PTHF is a minor isomer formed via competing pathways. Batch reactors favor BTHF (94% selectivity) due to prolonged reaction times enabling precise control over intramolecular dehydration. In contrast, continuous flow systems show reduced BTHF selectivity (85%) and higher 2-PTHF yields (~10%), likely due to shorter residence times and incomplete thermodynamic equilibration .

2-PTHF vs. 1-Octanol: 1-Octanol arises from hydrogenolysis of THFA, a pathway distinct from the cyclization reactions forming 2-PTHF. Continuous flow systems slightly favor 1-octanol (~5% selectivity) over 2-PTHF, whereas batch reactors suppress both side products (<5% combined) .

Structural Implications: 2-PTHF’s cyclic structure confers lower polarity compared to 1-octanol, influencing its separation and downstream applications. Its isomerism with BTHF complicates purification, requiring advanced distillation or chromatographic methods.

Reaction Mechanism and Catalyst Impact

The formation of 2-PTHF is attributed to acid-catalyzed isomerization of BTHF intermediates. Catalyst choice (e.g., supported noble metals like Pt or Pd) significantly impacts side product distribution. For instance, Pt-based catalysts in batch systems minimize 2-PTHF by favoring direct cyclization, while Pd catalysts in flow reactors may promote unintended isomerization .

Industrial and Research Implications

The trade-off between BTHF selectivity and 2-PTHF byproduct generation highlights the importance of reactor design and catalyst optimization. Batch processes remain preferable for high-purity BTHF synthesis, whereas continuous flow systems, despite higher 2-PTHF yields, offer scalability and faster throughput.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。